molecular formula C18H13N3OS B13987443 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-28-0

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B13987443
CAS No.: 33360-28-0
M. Wt: 319.4 g/mol
InChI Key: JHUDPTSCIHFIDO-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzylsulfanyl group at the 7th position and a phenyl group at the 2nd position of the oxazolo[5,4-d]pyrimidine core. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the oxazolo[5,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazolo[5,4-d]pyrimidine derivatives and makes it a valuable compound for further research and development .

Properties

CAS No.

33360-28-0

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

JHUDPTSCIHFIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4

Origin of Product

United States

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